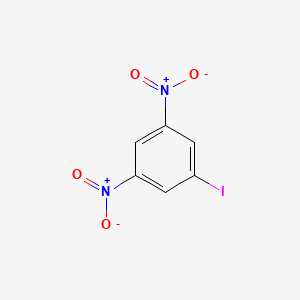

1-Iodo-3,5-dinitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36447. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISNAASNOWRWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284273 | |

| Record name | 1-Iodo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6276-04-6 | |

| Record name | 6276-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Iodo-3,5-dinitrobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Iodo-3,5-dinitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and data.

Molecular Identity and Physicochemical Characteristics

This compound is a derivatized benzene compound distinguished by an iodine atom and two nitro groups positioned at the meta positions relative to each other.[1] This substitution pattern profoundly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the two nitro groups deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution. The iodine atom provides a reactive site for various cross-coupling reactions.

Chemical Structure

Caption: Molecular structure of this compound.

Physicochemical and Crystallographic Data

The physical properties of this compound are summarized below. It presents as a faint to dark yellow crystalline solid at room temperature.[2][]

| Property | Value | Source(s) |

| CAS Number | 6276-04-6 | [1][2] |

| Molecular Formula | C₆H₃IN₂O₄ | [1][2] |

| Molecular Weight | 294.00 g/mol | [1][2][4] |

| Appearance | Faint yellow to dark yellow crystals / yellow needle-like crystalline powder | [2][] |

| Melting Point | 108 - 111 °C | [2] |

| IUPAC Name | This compound | [] |

| InChI Key | AISNAASNOWRWIR-UHFFFAOYSA-N | [] |

Crystallographic studies reveal that in the solid state of this compound, the nitro groups are not perfectly coplanar with the benzene ring.[5][6] The crystal packing is characterized by the formation of sheets linked by intermolecular interactions between the nitro groups (NO₂⋯NO₂ interactions).[5][6] Unlike some other iodonitrobenzene isomers, this compound does not exhibit highly symmetrical iodine⋯nitro intermolecular interactions.[5][6]

Synthesis Protocol

This compound is typically synthesized from 3,5-dinitroaniline via a diazotization reaction followed by a Sandmeyer-type reaction with an iodide salt. This well-established method provides a reliable route to the target compound.

Workflow: Synthesis of this compound

Caption: Synthetic workflow from 3,5-dinitroaniline.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for diazotization-iodination reactions. Researchers should consult specific literature and perform appropriate risk assessments before execution.

-

Diazonium Salt Formation:

-

In a flask equipped with a stirrer and thermometer, suspend 3,5-dinitroaniline in a suitable acidic medium (e.g., aqueous sulfuric acid).

-

Cool the mixture to below 10°C, ideally between 0-5°C, using an ice-salt bath. Maintaining low temperatures is critical to prevent the premature decomposition of the diazonium salt.[7]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition should be controlled to keep the temperature below 10°C.[7]

-

Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide (KI) in water.

-

Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. This step is often accompanied by the evolution of nitrogen gas (N₂), which can cause foaming.[7]

-

-

Isolation and Purification:

-

Once the nitrogen evolution subsides, gently warm the reaction mixture on a water bath to ensure the complete decomposition of any remaining diazonium salt.

-

Cool the mixture to room temperature, allowing the crude product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a dilute solution of sodium sulfite or thiosulfate to remove any residual iodine.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its functional groups. The two nitro groups are potent deactivating groups for electrophilic aromatic substitution due to their strong electron-withdrawing inductive and resonance effects.[8] Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAAr) , where a nucleophile can displace the iodine atom or one of the nitro groups, although the iodine is a better leaving group.

The C-I bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity makes this compound a valuable building block in synthetic chemistry.

Reactivity Profile

Caption: Key reaction pathways for this compound.

Core Applications

Due to its versatile reactivity, this compound serves as a crucial intermediate in several fields:[2]

-

Organic Synthesis: It is a foundational building block for constructing more complex molecules.[2][9]

-

Pharmaceutical and Agrochemical Development: The dinitroiodobenzene scaffold can be elaborated into a wide range of biologically active compounds.[2][9]

-

Materials Science: It is employed in creating specialty materials, including polymers, dyes, and coatings, where the nitro and iodo functionalities can be used to tune material properties.[2]

-

Analytical Chemistry: It can be used as a reagent in analytical procedures for the detection and quantification of certain compounds.[2]

Spectral Information

Spectroscopic data is essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. It typically shows two signals in the aromatic region, corresponding to the proton at the C2 position and the two equivalent protons at the C4 and C6 positions. Data is available in deuterated chloroform (CDCl₃).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro groups. These typically appear in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric). Data has been collected via techniques such as FTIR (film cast from chloroform) and ATR-IR.[4]

-

Raman Spectroscopy: FT-Raman spectra are also available and provide complementary vibrational information.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[11][12] It also causes skin and serious eye irritation and may cause respiratory irritation.[11][12] Some data suggests it may cause an allergic skin reaction.[4]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| May cause an allergic skin reaction | H317 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[11] Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety glasses, and appropriate lab clothing.[11][12] For operations that may generate dust, a respirator is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11][12] If on skin, wash with plenty of soap and water.[11][12] If swallowed or inhaled, seek immediate medical attention.[11][12]

-

References

-

This compound Safety Data Sheet. Georganics. [Link]

-

This compound - High purity. Georganics. [Link]

-

This compound | C6H3IN2O4 | CID 235269. PubChem. [Link]

-

Secondary interactions in 1-iodo-3-nitrobenzene and this compound. International Union of Crystallography. [Link]

-

Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. PubMed. [Link]

-

This compound - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Synthesis of 1-iodo-4-nitrobenzene. Chemistry Stack Exchange. [Link]

-

Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 4. This compound | C6H3IN2O4 | CID 235269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Secondary interactions in 1-iodo-3-nitrobenzene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemimpex.com [chemimpex.com]

- 10. spectrabase.com [spectrabase.com]

- 11. georganics.sk [georganics.sk]

- 12. This compound - High purity | EN [georganics.sk]

An In-depth Technical Guide to the Physical Properties of 1-Iodo-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-3,5-dinitrobenzene is a valuable aromatic compound characterized by the presence of an iodine atom and two nitro groups attached to a benzene ring. This substitution pattern imparts unique chemical reactivity and physical properties, making it a significant building block in various fields of chemical research and development. Its utility spans from being a key intermediate in the synthesis of complex organic molecules to its use in the study of molecular interactions and reaction mechanisms. This technical guide provides a comprehensive overview of the physical properties of this compound, offering insights into its structural characteristics, spectroscopic behavior, and safe handling, thereby serving as an essential resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Molecular and Structural Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃IN₂O₄ | |

| Molecular Weight | 294.00 g/mol | |

| Appearance | Faint yellow to dark yellow crystals or yellow needle-like crystalline powder. | |

| Melting Point | 108 - 111 °C | |

| Boiling Point | 346.0 ± 22.0 °C (Predicted) | |

| Density | 2.174 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in water. Soluble in ethanol. |

Crystal Structure Insights

The spatial arrangement of atoms within a crystal lattice dictates many of a compound's physical properties. X-ray crystallographic studies of this compound reveal that the nitro groups are not perfectly coplanar with the benzene ring. The crystal packing is characterized by molecules forming sheets that are linked by intermolecular interactions between the nitro groups (NO₂···NO₂ interactions). This arrangement influences the compound's melting point and solubility characteristics.

Spectroscopic Profile

The spectroscopic data for this compound provides a unique fingerprint for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are instrumental in confirming the molecular structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically exhibits two distinct signals in the aromatic region, corresponding to the two types of aromatic protons.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show distinct peaks for the carbon atoms in the benzene ring, with their chemical shifts influenced by the attached iodine and nitro groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its functional groups. Key absorptions include:

-

NO₂ Asymmetric and Symmetric Stretching: Strong bands in the regions of 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro groups, respectively.

-

C-N Stretching: Vibrations associated with the carbon-nitrogen bond of the nitro groups.

-

C-I Stretching: A band in the lower frequency region of the spectrum corresponding to the carbon-iodine bond.

-

Aromatic C-H and C=C Stretching: Bands typical for substituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 294. The fragmentation pattern will likely involve the loss of nitro groups (NO₂) and the iodine atom, providing further structural confirmation. The top peak in the GC-MS is observed at m/z 294, with the second and third highest peaks at m/z 75 and 74 respectively.

Synthesis and Handling

Synthesis Protocol

This compound can be synthesized from 3,5-dinitroaniline via a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide.

Step-by-Step Methodology:

-

Diazotization: 3,5-dinitroaniline is dissolved in a mixture of sulfuric acid and water. The solution is cooled to 0 °C.

-

A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature at 0 °C. The formation of the diazonium salt can be monitored by thin-layer chromatography (TLC).

-

Iodination: A solution of potassium iodide in water is prepared.

-

The freshly prepared diazonium salt solution is then added portion-wise to the potassium iodide solution.

-

The reaction mixture is stirred, and the progress of the reaction is monitored.

-

Upon completion, the product, this compound, precipitates out of the solution and can be collected by filtration, washed with water, and dried.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is also noted to be light-sensitive, and therefore should be stored in a cool, dark place.

Applications in Research and Development

The unique electronic and steric properties of this compound make it a versatile reagent in organic synthesis. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nitro groups activate the benzene ring for nucleophilic aromatic substitution reactions. These characteristics make it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of this compound. A thorough understanding of its molecular structure, spectroscopic characteristics, and safe handling procedures is paramount for its effective and safe utilization in a research and development setting. The information compiled herein serves as a foundational resource for scientists and professionals, enabling them to leverage the unique chemical attributes of this compound in their synthetic endeavors and scientific investigations.

References

A Comprehensive Technical Guide to the Synthesis of 1-Iodo-3,5-dinitrobenzene via the Sandmeyer Reaction

This guide provides an in-depth exploration of the synthesis of 1-iodo-3,5-dinitrobenzene, a valuable intermediate in the fields of organic synthesis, pharmaceuticals, and materials science. We will delve into the conversion of 3,5-dinitroaniline into the target compound through a well-established Sandmeyer-type reaction. The focus will be on the underlying chemical principles, a detailed experimental protocol, and the critical safety considerations inherent in this transformation. This document is intended for researchers and professionals with a foundational knowledge of synthetic organic chemistry.

Strategic Overview: The Sandmeyer Reaction for Aryl Iodide Synthesis

The conversion of an aromatic primary amine to an aryl iodide is a cornerstone transformation in organic synthesis. The Sandmeyer reaction provides a robust and reliable pathway to achieve this. The overall strategy involves two key stages:

-

Diazotization: The primary amine, 3,5-dinitroaniline, is converted into a reactive diazonium salt intermediate. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄).

-

Iodide Displacement: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). The diazonio group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide ion proceeds readily to form the C-I bond, releasing nitrogen gas.

Unlike Sandmeyer reactions for introducing chloro or bromo substituents, the iodination step does not typically require a copper(I) salt catalyst. The iodide ion is a sufficiently powerful nucleophile to effect the substitution on its own, simplifying the reaction conditions.

Mechanistic Insights

The diazotization process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid under strongly acidic conditions. This potent electrophile is then attacked by the nucleophilic nitrogen atom of the 3,5-dinitroaniline. A series of proton transfers and the elimination of a water molecule ultimately yield the aryl diazonium ion.

The subsequent displacement of the diazonium group by iodide is understood to proceed through a free-radical mechanism. An electron transfer from the iodide ion to the diazonium salt generates an aryl radical and a molecule of nitrogen gas. This aryl radical then abstracts an iodine atom from another iodide source to form the final product, this compound.

Figure 1: Simplified workflow of the synthesis process.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl iodides from anilines.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 3,5-Dinitroaniline | C₆H₅N₃O₄ | 183.12 | 3.82 g | 1.0 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 6.0 mL | ~3.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 4.0 g | ~1.5 |

| Potassium Iodide | KI | 166.00 | 16.0 g | ~2.5 |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

Step-by-Step Procedure

Part A: Formation of the Diazonium Salt

-

In a 250 mL beaker, carefully add 6.0 mL of concentrated sulfuric acid to 3.82 g of 3,5-dinitroaniline with stirring. The mixture will generate heat and should be handled in a fume hood.

-

Cool the resulting slurry in an ice-salt bath to 0-5 °C. It is critical to maintain this low temperature throughout the next step.

-

In a separate beaker, dissolve 4.0 g of sodium nitrite in 15 mL of deionized water.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred dinitroaniline slurry. The rate of addition must be controlled to keep the temperature below 5 °C to prevent the premature decomposition of the diazonium salt and to control the exothermic reaction.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting mixture is the 3,5-dinitrophenyldiazonium salt solution.

Part B: Iodination and Product Isolation

-

In a separate 500 mL beaker, dissolve 16.0 g of potassium iodide in 50 mL of deionized water. Cool this solution in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution in portions to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to prevent excessive frothing.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Gently warm the mixture on a water bath to approximately 60 °C for 15-20 minutes to ensure the complete decomposition of any remaining diazonium salt.

-

Cool the mixture back to room temperature. A dark solid precipitate should be present.

-

To remove any excess iodine that may have formed, add a saturated solution of sodium thiosulfate dropwise until the dark reddish-brown color of the solution disappears, leaving the solid product.

-

Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

Part C: Purification

-

The crude this compound can be purified by recrystallization.

-

Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and allow it to air dry.

Figure 2: Step-by-step experimental workflow diagram.

Critical Safety Considerations

Strict adherence to safety protocols is paramount when performing this synthesis.

-

Toxicity: 3,5-Dinitroaniline is a toxic compound and should be handled with care, avoiding inhalation of dust and skin contact.

-

Explosion Hazard of Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state. They should always be prepared at low temperatures, kept in solution, and used immediately without any attempt at isolation. An explosion during a diazotization of dinitroaniline has been previously reported due to high reactant concentrations.

-

Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

-

Gas Evolution: The reaction produces nitrogen gas, which can cause pressure buildup if performed in a sealed apparatus. The procedure must be conducted in an open or vented system. The reaction of nitrite with acid can also produce toxic nitrogen oxide fumes, necessitating the use of an effective fume hood.

-

Personal Protective Equipment (PPE): All steps of this procedure must be carried out in a well-ventilated fume hood. Safety glasses, a flame-retardant lab coat, and nitrile gloves are mandatory. A blast shield is highly recommended, especially during the addition of the diazonium salt to the iodide solution.

Applications and Utility

This compound is a versatile building block in organic chemistry. The presence of the iodo group allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the two nitro groups strongly influence the reactivity of the aromatic ring and can themselves be reduced to amino groups for further functionalization. This makes the compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.

References

-

Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-iodo-3-nitrobenzene. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Al-Warhi, T., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the National Institutes of Health, PMC. Retrieved from [Link]

-

Kochi, J. K. (1957). The mechanism of the Sandmeyer and Meerwein reactions. Journal of the American Chemical Society, 79(11), 2942–2948. Retrieved from [Link]

-

NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dinitroaniline. Retrieved from [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 0950 - SODIUM AZIDE. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Sodium azide - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link]

-

Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Zebrafish International Resource Center. (n.d.). Material Safety Data Sheet (MSDS) for Sodium Azide. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dinitroaniline. Retrieved from [Link]

- Loupe. (n.d.). This compound. Retrieved

A Comprehensive Technical Guide to 1-Iodo-3,5-dinitrobenzene for Advanced Research Applications

This guide provides an in-depth analysis of 1-Iodo-3,5-dinitrobenzene, a critical reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, chemical identity, physical properties, and its role as a versatile building block in complex molecular synthesis.

Chemical Identity and Nomenclature

The precise identification of chemical compounds is fundamental to reproducible and reliable scientific research. This compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Preferred IUPAC Name

The universally recognized and preferred IUPAC name for this compound is This compound [1][2][]. This nomenclature unequivocally describes the molecular structure: a benzene ring substituted with an iodine atom at position 1, and two nitro groups (NO₂) at positions 3 and 5.

Synonyms and Alternative Identifiers

In scientific literature, commercial catalogs, and chemical databases, a compound is often referred to by various names and identifiers. A comprehensive understanding of these synonyms is crucial for exhaustive literature searches and material procurement.

Common synonyms for this compound include:

-

1,3-Dinitro-5-iodobenzene[4]

-

3-Iodo-1,5-dinitro-benzene[2]

-

m-Dinitroiodobenzene (less common, positional isomers exist)

Furthermore, it is indexed under several unique identifiers in major chemical databases, which are essential for accurate data retrieval:

-

EC Number: 627-560-4[2]

The relationship between these identifiers is illustrated below.

Caption: Relationship between the chemical structure and its various identifiers.

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and application in experimental design. This compound is a solid compound with well-defined characteristics.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃IN₂O₄ | [1][][6][7] |

| Molecular Weight | 294.00 g/mol | [2][][6][7] |

| Appearance | Faint yellow to dark yellow crystals or powder | [][6] |

| Melting Point | 108 - 111 °C | [5][6] |

| Solubility | Slightly soluble in water | [5] |

| InChIKey | AISNAASNOWRWIR-UHFFFAOYSA-N | [1][2][] |

These properties are critical for determining appropriate solvents for reactions and purification, as well as for setting up reaction conditions (e.g., temperature). The compound's defined melting point range is also a key indicator of its purity.

Applications in Synthetic Chemistry

This compound is a valuable intermediate in organic synthesis.[6] Its utility stems from the specific reactivity conferred by its functional groups: the iodine atom and the two nitro groups.

-

Iodine as a Leaving Group: The iodine atom is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The two electron-withdrawing nitro groups strongly activate the aromatic ring towards such substitutions, allowing for the introduction of a wide variety of nucleophiles.

-

Nitro Group Transformations: The nitro groups can be readily reduced to amino groups, which are precursors for the synthesis of diazonium salts, amides, and other nitrogen-containing functionalities. This dual reactivity makes it a strategic starting material for synthesizing complex molecules.

-

Cross-Coupling Reactions: The aryl iodide functionality allows this compound to participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The workflow for utilizing this reagent often follows a logical progression, as detailed below.

Caption: Synthetic pathways originating from this compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. It is classified as harmful and may cause irritation.

-

Hazard Statements: The compound is designated with hazard statements indicating it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation[4]. It is also noted as a potential skin sensitizer.[2]

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[4]. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound, with its clear IUPAC designation, is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials[6]. Its well-defined physicochemical properties and the predictable reactivity of its functional groups make it a reliable and versatile tool. A thorough understanding of its nomenclature, properties, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H3IN2O4). Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 1-Iodo-3,5-dinitrobenzene: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of a Key Synthetic Intermediate

Foreword: Understanding the Critical Role of Solubility

Physicochemical Profile of 1-Iodo-3,5-dinitrobenzene

A thorough understanding of a compound's physical and chemical characteristics is the cornerstone of predicting its solubility. This compound is a solid at room temperature, typically appearing as faint yellow to dark yellow crystals.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃IN₂O₄ | [2] |

| Molecular Weight | 294.00 g/mol | [2] |

| Melting Point | 108 - 111 °C | [1] |

| Appearance | Faint yellow to dark yellow crystals | [1] |

| CAS Number | 6276-04-6 | [3] |

| Predicted XlogP | 2.2 | [2] |

The presence of two nitro groups, which are strong electron-withdrawing groups, and an iodine atom on the benzene ring significantly influences the molecule's polarity and intermolecular interactions. These features are key determinants of its solubility in different organic solvents.

Theoretical Approaches to Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a powerful tool for estimating the solubility of a compound. Two widely used approaches are Hansen Solubility Parameters and advanced computational models like COSMO-RS.

Hansen Solubility Parameters (HSP): A Practical Predictive Tool

Hansen Solubility Parameters are based on the principle of "like dissolves like" and dissect the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] A solvent is likely to dissolve a solute if their Hansen parameters are similar.

While the specific Hansen Solubility Parameters for this compound are not readily published, they can be estimated using group contribution methods. However, for practical application, a researcher can determine the HSP of the solute experimentally by testing its solubility in a range of solvents with known HSPs.

COSMO-RS: A Quantum-Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a more sophisticated method that uses quantum chemical calculations to predict thermodynamic properties, including solubility, from the molecular structure.[5][6][7] This method can provide highly accurate predictions for a wide range of compounds and solvents.[5][6][7] While running COSMO-RS calculations requires specialized software and computational expertise, it represents a powerful predictive tool for challenging cases.

Qualitative Solubility Insights

Limited qualitative information suggests that this compound is soluble in water and ethanol. Another source describes it as slightly soluble in water.[8] This apparent contradiction highlights the need for precise, quantitative determination. The polarity of ethanol suggests that other polar protic and aprotic solvents may also be effective.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise solubility data for their specific applications, experimental determination is the gold standard. The following section provides a detailed protocol for determining the solubility of this compound in a given organic solvent using a gravimetric method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Oven or vacuum oven

-

Spectrophotometer (optional, for concentration-based methods)

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Step-by-Step Procedure

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

-

Sampling: Once equilibrated, allow the undissolved solid to settle. Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any particulate matter.

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry vial.

-

Transfer the filtered aliquot of the saturated solution to the pre-weighed vial and record the combined mass.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

-

Calculation: The solubility can be calculated in various units, such as g/100 mL, g/kg of solvent, or mole fraction.

-

Solubility ( g/100 g solvent): (Mass of dried solute / (Mass of solution - Mass of dried solute)) * 100

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility ( g/100 g solvent) |

| Hexane | 1.9 | |

| Toluene | 2.4 | |

| Dichloromethane | 9.1 | |

| Acetone | 21 | |

| Ethanol | 25 | |

| Dimethylformamide (DMF) | 37 | |

| Dimethyl sulfoxide (DMSO) | 47 |

Note: The values in this table are hypothetical predictions based on general solubility principles and should be confirmed by experimental determination.

The trend in solubility can often be correlated with solvent properties such as the dielectric constant, which is a measure of polarity. Generally, polar compounds like this compound are expected to have higher solubility in more polar solvents.

Conclusion: A Path Forward for Researchers

While a comprehensive public database of the solubility of this compound in common organic solvents is currently lacking, this guide provides a robust framework for researchers to address this critical parameter. By leveraging theoretical prediction methods and implementing a straightforward experimental protocol, scientists and drug development professionals can obtain the necessary solubility data to advance their research and development efforts. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for understanding the solubility behavior of a wide range of organic compounds.

References

-

Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275–281. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Application of COSMO-RS Approximation to the Prediction of Physical Properties of Nitro-Compounds: Water Solubility. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Retrieved from [Link][7]

-

SCM. (n.d.). Pure compound property prediction — COSMO-RS 2025.1 documentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link][4]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H3IN2O4 | CID 235269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

The Architecture of a Halogen-Bonding Synthon: A Crystal Structure Analysis of 1-Iodo-3,5-dinitrobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Covalent Bond

In the realm of molecular recognition and rational drug design, the nuanced world of non-covalent interactions dictates the assembly of molecules and the binding of ligands to their biological targets. While hydrogen bonding has long been a cornerstone of supramolecular chemistry, the directional and tunable nature of halogen bonding has emerged as a powerful tool in crystal engineering and medicinal chemistry.[1] 1-Iodo-3,5-dinitrobenzene stands as an exemplary scaffold for studying these interactions. The presence of a highly polarizable iodine atom, activated by the strongly electron-withdrawing nitro groups, creates a pronounced region of positive electrostatic potential (a σ-hole) on the iodine, making it a potent halogen bond donor.[2][3] This guide provides a comprehensive analysis of the crystal structure of this compound, offering insights into its synthesis, solid-state architecture, and the implications of its intermolecular interactions for the design of novel therapeutics and advanced materials.

I. Synthesis and Crystallization: Forging the Building Blocks

The synthesis of this compound is most effectively achieved via a Sandmeyer-type reaction, a robust method for the conversion of primary aromatic amines to aryl halides.[4][5] This process begins with the diazotization of 3,5-dinitroaniline, followed by the introduction of an iodide source.

Experimental Protocol: Synthesis of this compound

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, 3,5-dinitroaniline (1.0 eq.) is dissolved in a mixture of concentrated sulfuric acid (3.0 eq.) and water.[6]

-

A solution of sodium nitrite (1.5 eq.) in deionized water is added dropwise to the cooled mixture, maintaining the temperature below 5 °C to prevent the premature decomposition of the diazonium salt.[7] The reaction is stirred for an additional 30 minutes at this temperature.

-

-

Iodination:

-

In a separate vessel, a solution of potassium iodide (2.5 eq.) in water is prepared.[6]

-

The cold diazonium salt solution is then added portion-wise to the potassium iodide solution. The iodide ion (I⁻) is a sufficiently strong reducing agent to facilitate the decomposition of the diazonium salt without the need for a copper catalyst.[7]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, during which the evolution of nitrogen gas will be observed, and a precipitate of the crude product will form.

-

-

Purification and Crystallization:

-

The crude product is collected by filtration and washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by washing with cold water.

-

For purification, the crude solid can be recrystallized. Crystals suitable for single-crystal X-ray diffraction can be obtained by slow evaporation from a solution in acetone containing a few drops of heptane.[4]

-

II. Structural Elucidation: Single-Crystal X-ray Diffraction

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined using single-crystal X-ray diffraction.[8][9] This powerful analytical technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a function of the electron density distribution within the crystal.[10][11]

Methodology: From Crystal to Structure

-

Crystal Mounting: A suitable single crystal of this compound (typically < 0.3 mm in all dimensions) is carefully mounted on a goniometer head.[12]

-

Data Collection: The mounted crystal is placed in a monochromatic X-ray beam and rotated.[13] As the crystal rotates, different crystallographic planes satisfy Bragg's Law (nλ = 2d sinθ), resulting in a diffraction pattern of spots of varying intensities.[9] This data is collected using an area detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem," a critical challenge in crystallography, is solved using computational methods to generate an initial electron density map.[12] This map is then used to build an atomic model of the molecule, which is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.

III. The Crystal Structure of this compound

The single-crystal X-ray analysis of this compound reveals a well-ordered molecular packing arrangement. The key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₃IN₂O₄ | [14] |

| Molecular Weight | 294.00 g/mol | [14] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| a (Å) | 11.234 (2) | [4] |

| b (Å) | 12.345 (3) | [4] |

| c (Å) | 6.891 (1) | [4] |

| β (°) | 100.23 (3) | [4] |

| Volume (ų) | 940.1 (3) | [4] |

| Z | 4 | [4] |

Table 1: Crystallographic Data for this compound.

Within the crystal lattice, the nitro groups are not perfectly coplanar with the benzene ring, exhibiting a slight twist.[15] This deviation from planarity is a common feature in nitro-substituted aromatic compounds. The most significant aspect of the crystal packing is the network of intermolecular interactions that govern the supramolecular assembly.

IV. Intermolecular Interactions: The Supramolecular Synthon

The crystal packing of this compound is dominated by a combination of weak interactions, with halogen bonding and interactions involving the nitro groups playing a pivotal role.

Halogen Bonding and Other Key Interactions

Contrary to what might be expected in structures with both strong halogen bond donors (the iodine atom) and acceptors (the nitro groups), the crystal structure of this compound does not exhibit highly symmetrical I···O halogen bonds.[4] Instead, the molecules organize into sheets that are linked primarily by NO₂···NO₂ interactions.[15] This observation underscores the competitive nature of various intermolecular forces in directing crystal packing. The presence of two nitro groups and one iodine atom is not sufficient to engineer a crystal packing dominated by the highly directional and often-sought-after I···O halogen bonding motifs seen in other iodo-nitrobenzene derivatives.[4]

The arrangement highlights that while halogen bonding is a significant force, its expression in the solid state is a delicate balance against other potential interactions such as π-π stacking and dipole-dipole forces associated with the nitro groups.[16][17]

V. Implications for Drug Development and Materials Science

A thorough understanding of the crystal structure of molecules like this compound provides critical insights for both pharmaceutical and materials science applications.

Rational Drug Design

In drug discovery, the three-dimensional structure of a small molecule is paramount as it dictates how it will interact with its biological target, such as an enzyme or receptor.[18][19] The principles of halogen bonding are increasingly being leveraged to design potent and selective inhibitors. The ability of an iodine atom to act as a directional Lewis acid allows for the formation of specific, stabilizing interactions within a protein's binding pocket.[20] By understanding the preferred geometries and interaction patterns of halogen-bonding synthons, medicinal chemists can rationally design drug candidates with enhanced binding affinity and improved pharmacological profiles.[21]

Crystal Engineering of Advanced Materials

The study of intermolecular interactions is the foundation of crystal engineering, which aims to design solids with desired physical and chemical properties.[22][23] For this compound, its high nitrogen and oxygen content, coupled with a dense crystal packing, are characteristics often associated with energetic materials.[24] The nature and strength of the intermolecular forces within the crystal lattice, such as the observed NO₂···NO₂ interactions, significantly influence properties like density, thermal stability, and sensitivity.[22] By modifying the substitution pattern on the aromatic ring, it is possible to tune these intermolecular forces to either enhance or mitigate the energetic properties of the material, paving the way for the design of novel energetic materials with tailored performance and safety characteristics.[17][25]

Conclusion

The crystal structure of this compound offers a compelling case study in the principles of supramolecular chemistry and crystal engineering. Its synthesis via the Sandmeyer reaction and subsequent analysis by single-crystal X-ray diffraction reveal a molecular architecture governed by a subtle interplay of intermolecular forces. While the anticipated strong I···O halogen bonds are not the dominant packing motif, the prevalence of NO₂···NO₂ interactions provides valuable information for understanding and predicting the solid-state assembly of nitro-containing halogenated aromatics. For researchers in drug development and materials science, these fundamental insights into molecular recognition and crystal packing are indispensable for the rational design of the next generation of pharmaceuticals and advanced functional materials.

References

-

Reddy, D. S., et al. (2003). Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 2), o65–o67. [Link]

-

Reddy, D. S., et al. (2003). Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. PubMed. [Link]

-

Zhang, J., et al. (2018). Crystal Engineering for Creating Low Sensitivity and Highly Energetic Materials. Crystal Growth & Design. [Link]

-

Ahang, E. A., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

-

Shaikh, S. A., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

-

Bolton, J. L., & Trask, A. V. (2009). Crystal engineering of energetic materials: Co-crystals of CL-20. CrystEngComm. [Link]

-

Fiveable. (2023). X-ray crystallography: principles and structure determination. Fiveable. [Link]

-

Codding, P. W. (1985). The role of crystallography in drug design. Canadian Journal of Physiology and Pharmacology. [Link]

-

Mukherjee, A., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. [Link]

-

Pang, W., et al. (2022). Energetic Cocrystallization as the Most Significant Crystal Engineering Way to Create New Energetic Materials. Crystal Growth & Design. [Link]

-

Mukherjee, A., et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar. [Link]

-

Suguna, K. (2012). Crystallography and Drug Design. Resonance. [Link]

-

AZoM. (2019). The Applications & Principles of X-Ray Crystallography. AZoM. [Link]

-

De Feyter, S., et al. (2020). Halogen Bonding in Two‐Dimensional Crystal Engineering. Chemistry – A European Journal. [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

-

Pang, W., et al. (2022). Energetic Cocrystallization as the Most Significant Crystal Engineering Way to Create New Energetic Materials. ACS Publications. [Link]

-

Wlodawer, A. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Wang, Y., et al. (2024). The Structural Regulation and Properties of Energetic Materials: A Review. MDPI. [Link]

-

RSC Publishing. (n.d.). Halogen Bonding in Crystal Engineering. RSC Publishing. [Link]

-

Cavallo, G., et al. (2016). Halogen Bonding in Crystal Engineering. ResearchGate. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure. EBSCO Research Starters. [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

Fiveable. (2023). Single crystal X-ray diffraction. Fiveable. [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. SERC at Carleton College. [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]

-

ORNL Neutron Sciences. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Oak Ridge National Laboratory. [Link]

-

P. K. College, Contai. (n.d.). Nitro Compounds. P. K. College, Contai. [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

-

Unknown. (2020). NITRO COMPOUNDS. Unknown Source. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Wikipedia. (n.d.). Nitro compound. Wikipedia. [Link]

-

Chemistry For Everyone. (2025). What Are Nitro Compounds?. YouTube. [Link]

-

Loupe. (n.d.). This compound. Loupe. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar [semanticscholar.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. grokipedia.com [grokipedia.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. fiveable.me [fiveable.me]

- 11. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 12. fiveable.me [fiveable.me]

- 13. azom.com [azom.com]

- 14. This compound | C6H3IN2O4 | CID 235269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 16. ias.ac.in [ias.ac.in]

- 17. pubs.acs.org [pubs.acs.org]

- 18. zienjournals.com [zienjournals.com]

- 19. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. migrationletters.com [migrationletters.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Crystal engineering of energetic materials: Co-crystals of CL-20: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 24. chemimpex.com [chemimpex.com]

- 25. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Iodo-3,5-dinitrobenzene

This guide provides a comprehensive analysis of the spectroscopic data for 1-Iodo-3,5-dinitrobenzene, a key intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science.[1] A thorough understanding of its spectral properties is crucial for researchers, scientists, and drug development professionals to ensure purity, confirm identity, and elucidate reaction mechanisms. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, presenting not just the data itself, but also the underlying principles and experimental considerations.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique molecular architecture that dictates its spectroscopic signature. The benzene ring is substituted with a heavy iodine atom and two strongly electron-withdrawing nitro groups at the meta positions. This substitution pattern results in a symmetrical molecule, which significantly influences its NMR spectra. The presence of the nitro groups and the carbon-iodine bond will give rise to characteristic absorption bands in the IR spectrum. Finally, the overall molecular weight and fragmentation patterns can be precisely determined by mass spectrometry.

Sources

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1-Iodo-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-3,5-dinitrobenzene is a pivotal reagent in modern organic synthesis, prized for its versatile reactivity. This guide provides a comprehensive exploration of the carbon-iodine (C-I) bond's behavior in this molecule. The presence of two strongly electron-withdrawing nitro groups at the meta positions significantly influences the electronic environment of the aromatic ring, rendering the C-I bond susceptible to a range of transformations. This document will delve into the mechanistic underpinnings and practical applications of this unique reactivity profile, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to equip researchers with the knowledge to effectively utilize this compound in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]

Introduction: The Unique Electronic Landscape of this compound

This compound (C₆H₃IN₂O₄) is a crystalline solid with a molecular weight of 294.00 g/mol .[2] Its structure is characterized by a benzene ring substituted with an iodine atom and two nitro groups positioned at the 3 and 5 positions relative to the iodine.[2] This specific arrangement of substituents creates a highly electron-deficient aromatic system, which is the cornerstone of its reactivity.

The two nitro groups (-NO₂) are powerful electron-withdrawing groups, exerting a strong negative inductive (-I) and mesomeric (-M) effect. This pronounced electron withdrawal polarizes the C-I bond, making the carbon atom attached to the iodine significantly electrophilic. Consequently, this carbon becomes a prime target for nucleophilic attack. Furthermore, the C-I bond itself is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various reactions.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₃IN₂O₄ | [2] |

| Molecular Weight | 294.00 g/mol | [2] |

| Melting Point | 108 - 111 °C | [1] |

| Appearance | Solid | [3] |

| CAS Number | 6276-04-6 | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a Sandmeyer-type reaction starting from 3,5-dinitroaniline.[4] This classical method proceeds via the diazotization of the primary aromatic amine, followed by the introduction of the iodo group.

Experimental Protocol: Synthesis from 3,5-Dinitroaniline

-

Diazotization: 3,5-dinitroaniline is dissolved in a suitable acidic medium, typically a mixture of sulfuric acid and water, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.

-

Iodination: A solution of potassium iodide (KI) in water is then added to the diazonium salt solution. The mixture is allowed to warm to room temperature and then gently heated to facilitate the decomposition of the diazonium salt and the formation of this compound.

-

Work-up and Purification: The crude product precipitates from the reaction mixture and is collected by filtration. It is then washed with water and a solution of sodium thiosulfate to remove any residual iodine. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Caption: Synthesis of this compound.

Reactivity of the Carbon-Iodine Bond

The electron-deficient nature of the aromatic ring in this compound dictates the reactivity of the C-I bond, making it susceptible to two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of the two nitro groups strongly activates the aryl halide towards nucleophilic aromatic substitution.[5][6] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6]

Mechanism:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a tetrahedral intermediate known as the Meisenheimer complex.[6] The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups at the ortho and para positions relative to the point of attack.[5][7]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the iodide ion, which is an excellent leaving group.

Caption: Nucleophilic Aromatic Substitution Mechanism.

This reactivity allows for the facile introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to form a variety of substituted dinitrobenzene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly reactive in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9] The high reactivity of the C-I bond allows these reactions to often proceed under mild conditions.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex.[10][11] this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.[12]

General Reaction Scheme:

where Ar is the 3,5-dinitrophenyl group and R is an alkyl, alkenyl, or aryl group.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

-

Reaction Setup: A reaction flask is charged with this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13][14] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, often allowing the reaction to proceed at room temperature.[13]

General Reaction Scheme:

Experimental Protocol: Typical Sonogashira Coupling

-

Reaction Setup: To a reaction vessel containing this compound and a terminal alkyne are added a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine) which also often serves as the solvent.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere (argon or nitrogen).

-

Reaction: The mixture is stirred at room temperature or with gentle heating until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.[15]

A study demonstrated the efficient cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene in quantitative yield under mild, aerobic, copper-free, and ligand-free conditions using Pd(OAc)₂ as the catalyst.[16][17]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[18][19][20] This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines.[18] this compound readily participates in this reaction.

General Reaction Scheme:

Experimental Protocol: Typical Buchwald-Hartwig Amination

-

Reaction Setup: A flask is charged with this compound, the amine, a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

-

Solvent and Inert Atmosphere: An anhydrous, deoxygenated solvent such as toluene or dioxane is added under an inert atmosphere.

-

Reaction: The reaction mixture is heated until the starting material is consumed.

-

Work-up and Purification: The reaction is cooled, quenched with water, and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.[21]

A nickel-catalyzed, phenylboronic ester-activated Buchwald-Hartwig-type amination has been developed that selectively couples aryl iodides in the presence of aryl chlorides and bromides.[22]

Conclusion

The carbon-iodine bond in this compound exhibits a remarkable degree of reactivity, primarily due to the strong electron-withdrawing effects of the two meta-directing nitro groups. This electronic activation facilitates both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The ability to easily displace the iodo group with a wide range of nucleophiles or to engage it in powerful bond-forming catalytic cycles makes this compound a highly valuable and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its reactivity, as detailed in this guide, is essential for synthetic chemists seeking to leverage its unique properties in the design and execution of complex molecular architectures.

References

-

PubChem. 1-Iodo-3-nitrobenzene. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

SpectraBase. This compound - 1H NMR Spectrum. Available from: [Link]

-

SpectraBase. This compound - ATR-IR Spectrum. Available from: [Link]

-

Levine, S., & Noyes, R. M. (1958). MECHANISMS OF EXCHANGE REACTIONS BETWEEN ELEMENTARY IODINE AND AROMATIC IODIDES. Journal of the American Chemical Society, 80(10), 2401–2405. Available from: [Link]

-

Reddit. 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. Available from: [Link]

-

National Institutes of Health. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? Available from: [Link]

-

PubMed. Secondary Interactions in 1-iodo-3-nitrobenzene and this compound. Available from: [Link]

-

PubChemLite. This compound (C6H3IN2O4). Available from: [Link]

-

ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

BYJU'S. Nucleophilic aromatic substitution. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

-

NIST WebBook. Benzene, 1-iodo-4-nitro-. Available from: [Link]

-

ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Available from: [Link]

-

ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions. Available from: [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

-

PubMed. Cross-Coupling Reactions of Nitroarenes. Available from: [Link]

-

Pearson. Nucleophilic Aromatic Substitution. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

ResearchGate. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Available from: [Link]

-

National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

-

Georganics. This compound. Available from: [Link]

-

ResearchGate. Carbonylative and direct Suzuki–Miyaura cross-coupling reactions with 1-iodo-cyclohexene. Available from: [Link]

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H3IN2O4 | CID 235269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-碘-3-硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. jk-sci.com [jk-sci.com]

- 22. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

electrophilicity of the aromatic ring in 1-Iodo-3,5-dinitrobenzene